4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is a multifaceted organic compound known for its complexity and utility across various scientific domains. Comprising multiple functional groups, it holds promise in both theoretical and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one typically involves multi-step processes. Initial steps usually include the preparation of intermediate compounds, which are then subjected to controlled reaction conditions to form the final product. Techniques often involve:
Use of condensation reactions
Employment of specific reagents such as reducing agents and coupling agents
Stringent control of temperature and pH
Industrial Production Methods: Industrial-scale production may incorporate more streamlined processes, focusing on yield optimization and cost efficiency. These methods could include:
Batch processing for precise control
Utilization of high-throughput reactors
Implementation of automated monitoring systems to ensure consistency
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide
Reduction: Often involves agents such as sodium borohydride
Substitution: Can occur with halides or other nucleophiles
Common Reagents and Conditions: Reagents such as palladium catalysts, strong acids, and bases are commonly employed, depending on the desired reaction. Conditions vary widely but may include inert atmospheres and specific solvents.
Major Products Formed: Depending on the reaction pathways, products can range from simple derivatives to complex molecular assemblies. Notable products may include:
Fluorinated intermediates
Modified piperazine derivatives
Functionalized pyrrolidinone compounds
Scientific Research Applications
4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is utilized in various fields:
Chemistry: : Serves as a model compound for studying reaction mechanisms
Biology: : Explored for its potential in molecular docking studies
Medicine: : Investigated for its role as a pharmacophore in drug design
Industry: : Applied in the development of specialized coatings and materials
Mechanism of Action
The compound’s mechanism of action is intricately linked to its molecular structure:
Molecular Targets: : Interacts with specific enzymes and receptors
Pathways Involved: : Engages in pathways involving signal transduction and molecular binding, which can affect cellular functions
Comparison with Similar Compounds
Compared to related compounds, 4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one offers unique attributes:
Enhanced Binding Affinity: : Due to its fluorinated phenyl group
Stability: : Greater stability under various conditions
Similar Compounds
4-Phenylpyrrolidin-2-one derivatives
Tetrazole-containing piperazine compounds
Fluorophenyl substituted molecules
Properties
IUPAC Name |
4-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O2/c24-18-6-8-20(9-7-18)31-21(25-26-27-31)16-28-10-12-29(13-11-28)23(33)17-14-22(32)30(15-17)19-4-2-1-3-5-19/h1-9,17H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJSPEHANIWBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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